molecular formula C22H16N2O3 B11273226 N-(2-benzoyl-3-methylbenzofuran-6-yl)picolinamide

N-(2-benzoyl-3-methylbenzofuran-6-yl)picolinamide

Cat. No.: B11273226
M. Wt: 356.4 g/mol
InChI Key: VPHFYZNFPHPFKU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide is a complex organic compound that features a benzofuran ring, a benzoyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide typically involves multi-step organic reactionsKey reagents often used in these reactions include zinc chloride (ZnCl2) and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities.

    Pyridine carboxamides: These compounds have the pyridine carboxamide moiety and are used in various medicinal applications.

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide is unique due to its combination of the benzofuran ring, benzoyl group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide

InChI

InChI=1S/C22H16N2O3/c1-14-17-11-10-16(24-22(26)18-9-5-6-12-23-18)13-19(17)27-21(14)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,26)

InChI Key

VPHFYZNFPHPFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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